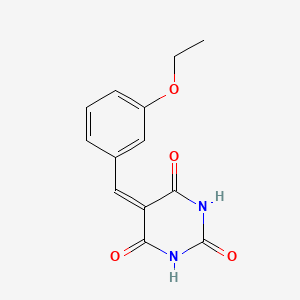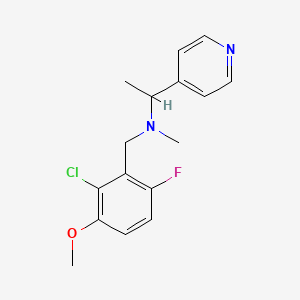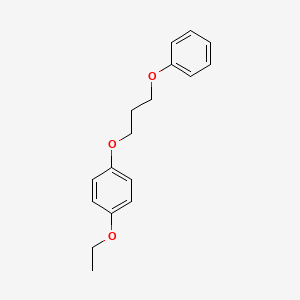![molecular formula C20H20INO2 B3936167 8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline](/img/structure/B3936167.png)
8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline
Vue d'ensemble
Description
8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline, also known as IQ-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of quinoline-based molecules, which are known for their diverse biological activities. IQ-1 has been found to exhibit promising results in various scientific research studies, making it a subject of interest for many researchers.
Mécanisme D'action
The mechanism of action of 8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline involves the modulation of the Wnt signaling pathway. It has been found to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), which is a key component of the Wnt signaling pathway. By inhibiting GSK-3β activity, 8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline activates the Wnt signaling pathway, leading to the upregulation of various genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline has been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, 8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline has some limitations, including its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory disorders. Another potential direction is to investigate its potential as a cognitive enhancer for the treatment of neurological disorders. Additionally, further research is needed to understand the precise mechanism of action of 8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline and to develop more effective derivatives of this compound.
Applications De Recherche Scientifique
8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders. 8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline has also been found to modulate the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Propriétés
IUPAC Name |
8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO2/c1-15-9-10-18(17(21)14-15)23-12-2-3-13-24-19-8-4-6-16-7-5-11-22-20(16)19/h4-11,14H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOMNRMFHORPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Iodo-4-methylphenoxy)butoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B3936106.png)
![methyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3936113.png)
![3-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B3936120.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3936121.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3936137.png)
![1-[2-(4-sec-butylphenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B3936140.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3936149.png)
![5-bromo-2-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936161.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B3936171.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3936177.png)
![4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B3936181.png)